![molecular formula C22H17F2N3O3S2 B2991241 2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922452-25-3](/img/structure/B2991241.png)
2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S2 and its molecular weight is 473.51. The purity is usually 95%.
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Biological Activity
2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties.
The compound's molecular formula is C21H20F2N2O4S, with a molecular weight of 466.5 g/mol. It typically appears as a white to off-white powder and has a melting point around 214-215°C. Its solubility in dimethyl sulfoxide is low, indicating challenges for biological applications that require higher solubility levels.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Similar compounds have shown inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. This suggests that the compound may exhibit anticancer properties through epigenetic modulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antifungal activity. It has been tested against various fungal strains, including:
- Candida albicans
- Candida parapsilosis
- Aspergillus fumigatus
In vitro studies demonstrated selective inhibitory effects on these pathogens, making it a candidate for further exploration as an antifungal agent .
Anticancer Activity
The compound has also shown cytotoxic effects against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HepG2 (liver cancer)
These findings suggest its potential as an anticancer therapeutic agent. The mechanism likely involves the induction of apoptosis or cell cycle arrest in these cancer cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antifungal Study : A recent study synthesized derivatives from 2-(benzylsulfonyl)benzothiazole and evaluated their antifungal activity using concentrations ranging from 0.22 to 0.88 μg/mm². The results indicated that some derivatives exhibited potent antifungal properties compared to standard treatments like nystatin .
- Anticancer Efficacy : In another investigation, compounds structurally related to the target compound were tested against ovarian cancer xenografts in nude mice. The results showed significant tumor growth suppression, highlighting the potential of benzothiazole derivatives in cancer therapy .
Comparative Table of Biological Activities
Activity Type | Target Organisms/Cell Lines | IC50 Values | Reference |
---|---|---|---|
Antifungal | Candida albicans | Not specified | |
Aspergillus fumigatus | Not specified | ||
Anticancer | MCF-7 | Not specified | |
MDA-MB-231 | Not specified | ||
HepG2 | Not specified |
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3S2/c23-16-10-18(24)21-19(11-16)31-22(26-21)27(12-17-8-4-5-9-25-17)20(28)14-32(29,30)13-15-6-2-1-3-7-15/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSJKZNNMDLRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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